![molecular formula C10H6FN3O4 B1442234 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid CAS No. 1186663-21-7](/img/structure/B1442234.png)
4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are used as building blocks in the synthesis of various organic molecules, particularly heterocyclic compounds .
Synthesis Analysis
5-Amino-pyrazoles are often used as reagents in organic and medicinal synthesis. They can be used to construct diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, 5-amino-pyrazoles can react with α, β -unsaturated compounds to produce fluorescent pyrazolo[1,5-a]pyrimidines .Scientific Research Applications
Pharmaceutical Drug Design
The presence of a pyrazole ring in this compound is significant as pyrazoles are known to possess a range of biological activities. They can serve as a core structure for the development of new pharmaceuticals. For instance, pyrazole derivatives have been explored for their anti-inflammatory, analgesic, and antipyretic properties . The nitro group in the compound could be further modified to enhance these properties or to develop prodrugs that undergo in vivo reduction to active metabolites.
properties
IUPAC Name |
4-fluoro-2-nitro-5-pyrazol-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-7-5-8(14(17)18)6(10(15)16)4-9(7)13-3-1-2-12-13/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFAPGQLTCVZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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